N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
This compound features a piperidine core substituted with a benzofuran-2-carbonyl group at the 1-position and a 2-(4-methoxyphenyl)ethanesulfonamide moiety at the 4-position via a methyl linker. The 4-methoxyphenyl substituent may influence metabolic stability and receptor binding. Though direct pharmacological data for this compound are unavailable, structural analogs suggest possible activity at opioid or other central nervous system (CNS) receptors .
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-30-21-8-6-18(7-9-21)12-15-32(28,29)25-17-19-10-13-26(14-11-19)24(27)23-16-20-4-2-3-5-22(20)31-23/h2-9,16,19,25H,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHUKACVAQTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Sulfonamide Moieties
(a) W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
- Core Structure : A piperidinylidene ring (unsaturated piperidine) with a sulfonamide group and 4-chlorophenyl substituent.
- Key Differences : Unlike the target compound, W-15 lacks a benzofuran group and has a chloro-substituted aryl ring. The unsaturated piperidine may reduce conformational flexibility.
- Activity : W-15 is a synthetic opioid analog with hypothesized µ-opioid receptor affinity, though its potency is lower than fentanyl .
(b) N-(4-Methoxyphenyl)benzenesulfonamide
- Core Structure : A simple sulfonamide with a 4-methoxyphenyl group.
- Key Differences : Absence of the piperidine and benzofuran components.
- Relevance : This compound highlights the role of the 4-methoxyphenyl group in enhancing solubility and crystalline stability, properties that may extend to the target compound .
Piperidine-Based Opioid Analogues
(a) 4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)
- Core Structure : A piperidine ring with a butanamide group and 4-methoxyphenyl substituent.
- Key Differences : Replaces the sulfonamide with an amide group and lacks the benzofuran moiety.
- Activity : A potent µ-opioid receptor agonist with enhanced metabolic stability due to the 4-methoxy group. Its structural simplicity compared to the target compound may correlate with faster CNS penetration .
(b) para-Methylfentanyl (N-(4-Methylphenyl)-N-(1-phenethylpiperidin-4-yl)propionamide)
- Core Structure : Piperidine with a phenethyl group and aryl amide.
- Key Differences : Methyl substituent on the aryl ring instead of methoxy; amide vs. sulfonamide linkage.
- Activity : High opioid receptor affinity, but the methyl group reduces polarity compared to the methoxy group in the target compound .
Non-Opioid Piperidine Derivatives
(a) Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-benzimidazol-2-amine)
- Core Structure : Piperidine linked to a benzimidazole and 4-methoxyphenethyl group.
- Key Differences : Benzimidazole replaces benzofuran; fluorophenyl and methoxyphenyl groups enhance CNS penetration.
- Activity: A histamine H1 antagonist, illustrating how piperidine derivatives can diverge into non-opioid therapeutic applications .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
